3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)pyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12-7-9-14(10-8-12)23-28(25,26)19-17(13(2)21-22-19)18(24)20-15-5-4-6-16(11-15)27-3/h4-11,13,17,19,21-23H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKMEBLJICZVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Tools and Computational Insights
- Docking Studies : AutoDock Vina () could predict the target’s binding modes in proteins like COX-2 or tubulin, leveraging its sulfamoyl and carboxamide groups for hydrogen bonding .
Biological Activity
The compound 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide (CAS Number: 1322789-38-7) is a novel pyrazole derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N4O3S2
- Molecular Weight : 416.51 g/mol
- Structure : The compound features a pyrazole core with sulfamoyl and methylsulfanyl substituents, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as nucleophilic substitution and coupling reactions. The presence of the sulfamoyl group is crucial as it enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | Moderate activity |
| Candida albicans | Moderate activity |
The compound's mechanism of action involves binding to critical enzymes such as DNA gyrase and MurD, disrupting bacterial DNA replication and cell wall synthesis, respectively .
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Cytotoxicity assays using human cancer cell lines indicate that it can inhibit cell proliferation effectively. The compound's ability to induce apoptosis in cancer cells is being explored through various pathways, including:
- Activation of caspases
- Inhibition of anti-apoptotic proteins
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using MTT assays. Results showed promising IC50 values indicating significant growth inhibition compared to control groups .
- Molecular Docking Studies : Computational docking studies revealed that the compound interacts favorably with the active sites of target proteins involved in cancer progression and microbial resistance, suggesting a multi-target approach in its mechanism .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?
The synthesis typically involves multi-step processes, starting with condensation of aryl sulfonamides and pyrazole precursors. Key steps include:
- Sulfamoyl group introduction : Reacting 5-amino-pyrazole intermediates with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) .
- Carboxamide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazole core to the 3-(methylsulfanyl)phenylamine moiety . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., sulfamoyl vs. methylsulfanyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 456.12) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrazole and aryl rings) . Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Adjust with co-solvents (e.g., <1% Tween-80) .
- Stability : Incubate at 37°C in serum-containing media; monitor degradation via LC-MS over 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for biological activity?
- Substituent variation : Synthesize analogs with modified sulfamoyl (e.g., 4-fluorophenyl) or methylsulfanyl (e.g., thiomethyl to sulfone) groups .
- Bioactivity assays : Compare IC₅₀ values in target-specific models (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (0.1–100 µM) with positive controls .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial enzymes .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?
- Assay standardization : Validate cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and ensure consistent LPS stimulation protocols .
- Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .
- In vivo vs. in vitro correlation : Test pharmacokinetics (oral bioavailability, half-life) in rodent models to address discrepancies .
Q. How can the mechanism of action be elucidated for this compound’s anticancer potential?
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated cancer cells .
- Protein interaction studies : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
- In vivo efficacy : Evaluate tumor growth inhibition in xenograft models (e.g., HCT-116 colon cancer) at 25–50 mg/kg doses .
Q. What methodologies are recommended for assessing metabolic pathways and toxicity risks?
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts .
- hERG channel inhibition : Use patch-clamp electrophysiology to evaluate cardiotoxicity risks (IC₅₀ < 10 µM is concerning) .
Data Contradiction Analysis
Q. How should researchers address variability in enzymatic inhibition data across studies?
- Kinetic parameters : Measure Ki (inhibition constant) under standardized substrate concentrations and pre-incubation times .
- Enzyme source consistency : Use recombinant human enzymes (vs. animal-derived) to avoid species-specific effects .
- Positive controls : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
